N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide
Description
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2,5-dimethylbenzenesulfonamide moiety at the 7-position. This compound combines two pharmacologically significant groups: the tetrahydroquinoline core, often associated with bioactivity in central nervous system (CNS) and anti-inflammatory targets, and sulfonamide functionalities, which are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-6-7-14(2)18(11-13)26(23,24)19-16-9-8-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYPTARDMGNFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Sulfonylation: The next step is the introduction of the methanesulfonyl group. This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Dimethylbenzene Sulfonamide: The final step involves coupling the tetrahydroquinoline derivative with 2,5-dimethylbenzene-1-sulfonamide. This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is considered for use in the development of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.
Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the tetrahydroquinoline scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis with two closely related derivatives:
Table 1: Structural and Functional Comparison
Notes:
- Target Compound vs. 4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide : The methanesulfonyl group in the target compound replaces the isobutyryl group in the analog, reducing ester hydrolysis susceptibility and improving oxidative stability. Safety data for the analog (H302, H315, H311, H335) suggest that sulfonamide/tetrahydroquinoline hybrids may require stringent handling protocols, though the target compound’s specific hazards remain uncharacterized.
- Target Compound vs. Hypothetical Tosyl/Chlorobenzenesulfonamide Analog :
- The methanesulfonyl group is less bulky than tosyl (p-toluenesulfonyl), possibly enhancing solubility.
- 2,5-Dimethyl substitution on the benzene ring may reduce electronegativity compared to 4-chloro substitution, affecting hydrogen-bonding interactions in enzymatic pockets.
Key Research Findings:
Sulfonamide Role : Sulfonamides in similar compounds exhibit dual roles as hydrogen-bond acceptors (via sulfonyl oxygen) and hydrophobic anchors (via aryl groups), critical for target engagement .
Tetrahydroquinoline Modifications: Methanesulfonyl substitution at the 1-position is less common than acyl groups (e.g., isobutyryl) but may confer resistance to enzymatic degradation, as seen in protease inhibitors.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that integrates a tetrahydroquinoline core with a methanesulfonyl group and a sulfonamide moiety. This unique structure has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Tetrahydroquinoline core: Known for its presence in various bioactive compounds.
- Methanesulfonyl group: Enhances solubility and reactivity.
- Sulfonamide moiety: Associated with antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, the sulfonamide functionality is known for its effectiveness against various bacterial strains. In vitro studies have shown that related sulfonamides demonstrate potent activity against gram-positive and gram-negative bacteria. Specifically, compounds derived from sulfonamides have been tested for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 5a | E. coli | 31 ± 0.12 | 7.81 |
| 9a | E. coli | 30 ± 0.12 | 7.81 |
| Ciprofloxacin | E. coli | 32 ± 0.12 | - |
Anticancer Potential
The tetrahydroquinoline structure has been linked to anticancer activity in several studies. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Study:
A study investigating the effects of tetrahydroquinoline derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis in human breast cancer cells (MCF-7) with IC50 values indicating significant potency .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for amino acid metabolism and protein synthesis, such as methionyl-tRNA synthetase .
- Receptor Modulation: Potential interactions with receptors involved in cellular signaling pathways could contribute to its anticancer effects.
Synthesis and Research Applications
The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction.
- Introduction of the methanesulfonyl group using methanesulfonyl chloride.
- Final coupling with 2,5-dimethylbenzene-1-sulfonamide.
This compound has applications in:
- Medicinal Chemistry: As a potential drug candidate targeting infectious diseases and cancer.
- Pharmaceutical Research: Investigated for its therapeutic efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
